

(+)-Indolactam V original isolation source

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Compound of Interest

Compound Name:	(+)-Indolactam V
CAS No.:	84590-48-7
Cat. No.:	B1630506

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The Isolation and Characterization of Indolactam V: Stereochemical Distinctions and Origins

Executive Summary Indolactam V is the biologically active core scaffold of the teleocidin class of tumor promoters. Structurally, it consists of an indole ring fused to a nine-membered lactam ring, a unique architecture that allows it to function as a high-affinity mimetic of diacylglycerol (DAG). This structural mimicry enables Indolactam V to bind and hyperactivate Protein Kinase C (PKC), driving downstream signaling pathways associated with cell proliferation and tumor promotion.

This guide addresses a critical stereochemical distinction often overlooked in literature: (-)-Indolactam V is the naturally occurring isomer isolated from bacterial sources. **(+)-Indolactam V**, the subject of the prompt, is the synthetic enantiomer. It is biologically inactive in terms of tumor promotion and is primarily used in research as a negative control to demonstrate the stereospecificity of PKC binding.

Consequently, the "original isolation source" described herein refers to the natural (-)-Indolactam V, as the (+)-isomer does not exist in nature and is derived solely through chemical synthesis.

Part 1: The Stereochemical Paradox

Before detailing the isolation protocol, it is vital to establish the chemical identity of the target to prevent experimental error.

Property	(-)-Indolactam V	(+)-Indolactam V
Origin	Natural Isolate (Streptoverticillium)	Synthetic (Chemical Synthesis)
Biological Activity	Potent PKC Activator (Tumor Promoter)	Inactive (Negative Control)
Stereochemistry	(9S, 12S)	(9R, 12R)
Use Case	Lead compound for PKC modulation	Stereospecificity validation

Scientific Implication: If your research intends to study PKC activation, you must use the (-)-isomer. If you are isolating a compound from a natural broth, it will be the (-)-isomer. The (+)-isomer serves only to validate that the observed biological effects are due to specific receptor binding rather than non-specific lipophilic interactions.

Part 2: Taxonomy and Biosource

The original and primary biological source of (-)-Indolactam V is the actinomycete bacterium *Streptoverticillium blastmyceticum* (specifically strain NA34-17).

- Organism: *Streptoverticillium blastmyceticum* (often reclassified under *Streptomyces blastmyceticus* in modern taxonomy).
- Discovery Context: Isolated by Irie, Koshimizu, and colleagues (Kyoto University) around 1984-1985 while screening for Epstein-Barr virus early antigen (EBV-EA) inducers.
- Biosynthetic Precursors: L-Tryptophan, L-Valine, and the methyl group from L-Methionine.^[1]

Part 3: Technical Deep Dive – The Isolation Protocol

This protocol reconstructs the original isolation methodology used by Irie et al., optimized with modern purification logic. It is designed to be self-validating: every fraction is tested for

bioactivity (EBV-EA induction or PKC binding) before proceeding.

Phase 1: Fermentation and Extraction

Causality: The indole alkaloids are secondary metabolites produced during the stationary phase. Ethyl acetate (EtOAc) is selected as the extraction solvent due to its moderate polarity, which efficiently partitions the alkaloid from the aqueous fermentation broth while leaving behind highly polar salts and sugars.

- Cultivation:
 - Inoculate *S. blastmyceticum* NA34-17 into a production medium (typically containing starch, soybean meal, and yeast extract).
 - Incubate at 27–30°C with rotary shaking (aerobic conditions) for 90–96 hours.
- Harvest & Extraction:
 - Filter the culture broth to separate mycelia from the supernatant.
 - Step: Extract the culture filtrate with an equal volume of Ethyl Acetate (EtOAc).
 - Validation: The organic layer should turn yellow/amber.
 - Concentrate the EtOAc extract in vacuo to yield a crude oily residue.

Phase 2: Chromatographic Purification

Causality: The crude extract contains a mixture of teleocidins, indolactams, and unrelated lipids. Silica gel chromatography separates these based on polarity, while HPLC provides the resolution needed to separate Indolactam V from its C-14 derivatives.

- Silica Gel Column Chromatography:
 - Stationary Phase: Silica Gel 60.
 - Mobile Phase Gradient: Chloroform (

)

Acetone.

- Elution Profile: Elute with increasing concentrations of acetone.
- Fraction Collection: Collect fractions and spot on TLC. Indolactam V typically elutes in the moderate polarity fractions (e.g., 5-10% Acetone in).
- Detection: Visualize under UV light (254 nm) due to the indole chromophore. Spray with Ehrlich's reagent (turns purple/blue) to confirm indole presence.
- High-Performance Liquid Chromatography (HPLC):
 - Column: Reverse-phase C18 (ODS).
 - Solvent System: Methanol/Water () gradient, typically 70-80% MeOH.
 - Target: Isolate the peak corresponding to (-)-Indolactam V.
 - Self-Validating Check: The isolated peak must show UV absorption maxima at ~228, 288, and 298 nm (characteristic of the substituted indole).

Phase 3: Structural Confirmation

The isolated solid (recrystallized from methanol/water) is confirmed as (-)-Indolactam V via physicochemical properties:

- Appearance: Colorless needles or prisms.
- Molecular Formula:

(High-Resolution Mass Spectrometry:

301.1790).

- Optical Rotation:

negative (e.g.,

to

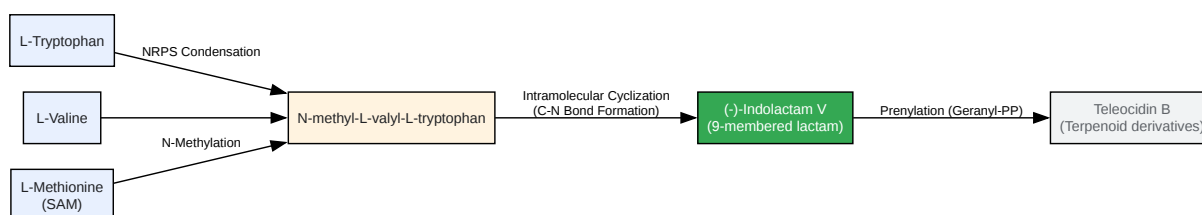
in EtOH), confirming the (-)-enantiomer.

Part 4: Visualizing the Mechanism

The following diagrams illustrate the biosynthetic origin of the molecule and its pharmacological mechanism of action.

Diagram 1: Biosynthetic Logic of Indolactam V

This workflow shows how the bacterium constructs the core scaffold from amino acids.

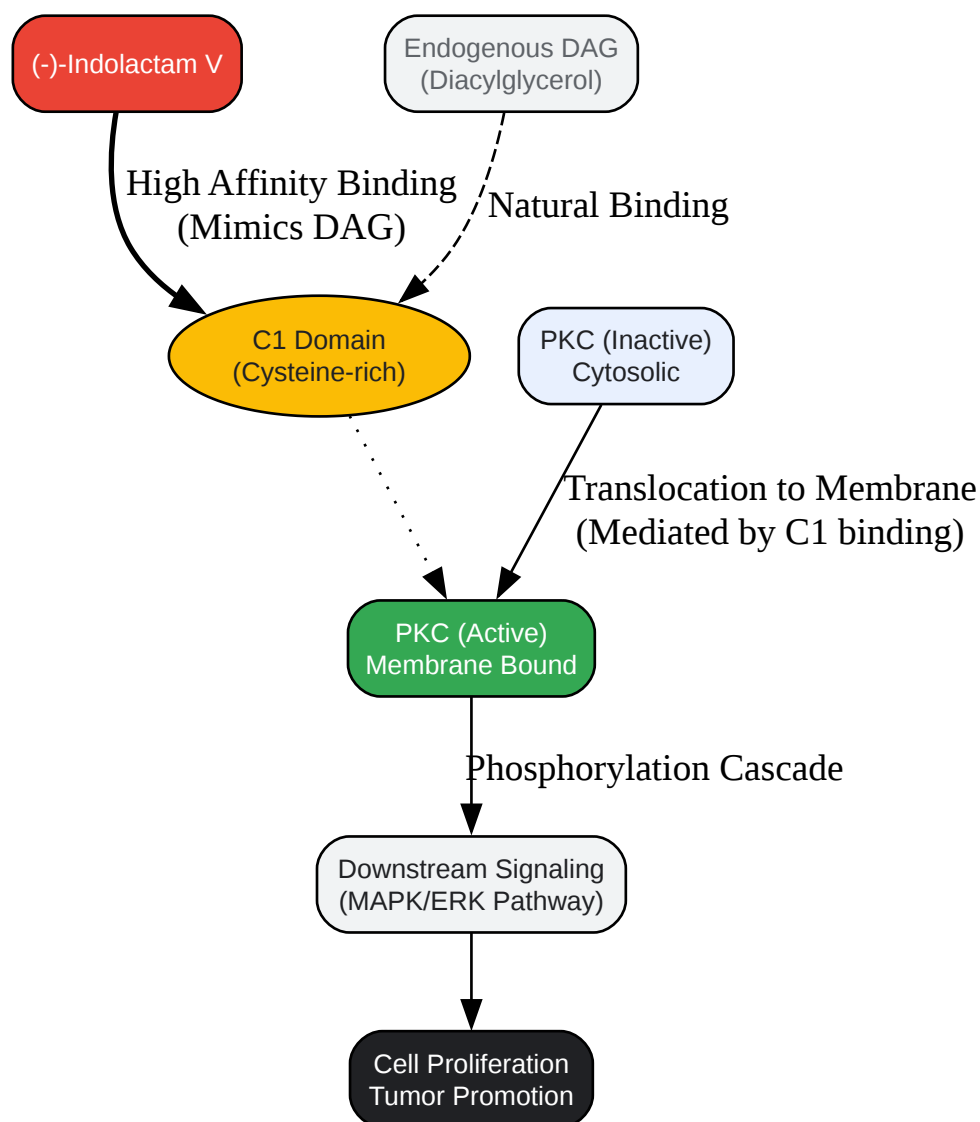


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Caption: Biosynthetic pathway of (-)-Indolactam V from primary amino acids via Non-Ribosomal Peptide Synthetase (NRPS) machinery.

Diagram 2: Pharmacological Mechanism (PKC Activation)

This diagram details why Indolactam V is a tumor promoter.[2]



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Caption: Mechanism of Action: Indolactam V mimics DAG to bind the C1 domain of PKC, causing constitutive activation.

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- Irie, K., & Koshimizu, K. (1988).[2] Structure-activity studies of teleocidins and their analogues. Memoirs of the College of Agriculture, Kyoto University, 132, 1–59.[2]
 - Note: This is a seminal review on the isol

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